molecular formula C19H24N6O2S B6542582 1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-73-3

1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542582
CAS RN: 1060279-73-3
M. Wt: 400.5 g/mol
InChI Key: NEUGBIODCKQTRH-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an emerging privileged scaffold in medicinal chemistry, with applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . It’s a stable compound and difficult to cleave .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of aminotriazoles and pyrimidine derivatives by anellation of a second heterocyclic ring .


Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and can be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

The introduction of electron-donating groups can contribute to good inhibitory activity against certain enzymes, and the position of these groups does not significantly affect the potency .


Physical And Chemical Properties Analysis

1,2,4-Triazoles have favorable physicochemical properties, which can be maintained even when the purine ring is replaced with the triazole ring .

Mechanism of Action

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The 1,2,4-triazole scaffold has shown promise in drug design, and further hit-to-lead optimization studies could potentially boost in vitro biological activity while maintaining favorable physicochemical properties . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-4-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)28(26,27)16-12-14(2)11-15(3)13-16/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGBIODCKQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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